6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[4,3-d]pyrimidine derivative, which is a class of compounds known for their diverse pharmacological activities. One of the derivatives, specifically 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, has been identified as a new antithrombotic compound with favorable cerebral and peripheral effects .
Synthesis Analysis
The synthesis of the related compound 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione was achieved from an enamine precursor in good yield using two methods. The first method involved thermal fusion with ureas, which produced not only the desired pyrido[4,3-d]pyrimidine-2,4-diones but also unexpected ester by-products. The second method involved a sequence of reactions including ozonolysis and oxidative hydrolysis to confirm the structure of the by-products .
Molecular Structure Analysis
The molecular structure of a related compound, 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate, was determined to have nearly planar pyrimidine rings with the benzene ring nearly perpendicular to the pyrimidine ring. This compound forms dimers through hydrogen bonding, which is a common feature in this class of compounds . Similarly, 6,6-Dibenzyltetrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione forms dimers via intermolecular N—H⋯O hydrogen bonds .
Chemical Reactions Analysis
The pyrido[4,3-d]pyrimidine derivatives undergo various chemical reactions. For instance, N-substituted aminouracils can react with malonates to form 5-hydroxy-pyrido[2,3-d]pyrimidine-2,4,7-triones, which can further react to form different derivatives such as benzo[b]pyrimido[4,5-h]1,6-naphthyridines through cyclization with arylamines . Additionally, the photoreaction of 6-chloro-1,3-dimethyluracil in frozen benzene leads to the formation of novel cycloadducts, which are tetrahydropentaleno[1,2-e]pyrimidine-2,4-dione derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[4,3-d]pyrimidine derivatives are influenced by their molecular structure. The planarity of the pyrimidine rings and the perpendicular orientation of the benzene rings affect their crystalline structure and intermolecular interactions . The presence of substituents such as benzyl groups can lead to the formation of symmetrically folded conformations, which in turn influence the compound's reactivity and potential for forming hydrogen-bonded dimers . The reactivity of these compounds in various chemical reactions, such as cyclization and halogenation, is indicative of their versatile chemical properties .
Scientific Research Applications
Synthesis and Structural Analysis
Conversion to Antithrombotic Compounds :6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione serves as a precursor in the synthesis of new antithrombotic compounds with favorable cerebral and peripheral effects. The compound has been synthesized using two methods, exhibiting versatility in chemical reactions (Furrer, Wágner, & Fehlhaber, 1994).
Pyrido[3,4-d]pyrimidine Synthesis :The compound is involved in the synthesis of 6,7-Dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones, which are obtained in high yields, suggesting its utility in forming structurally complex and valuable chemical entities (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).
Synthesis of Pyrido[4,3–d]pyrimidine Derivatives :The compound is instrumental in the synthesis of pyrido[4,3–d]pyrimidine-2,4(1H,3H)-diones and pyrido[4,3–d]pyrimidine-2,4,5(1H,3H,6H)-triones, which are important scaffolds in drug development. The methodology reported is simple and efficient, highlighting the compound's role in facilitating streamlined synthetic processes (Ma, Gao, & Sun, 2021).
Crystal Structure Characterization :The compound contributes to understanding molecular geometry and conformation in crystal structures, as seen in the study involving tetrahydropyrimidine-2,4-dione molecules. The analysis of molecular interactions and arrangements is crucial for material science and pharmaceutical applications (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).
Biological Activity and Pharmacological Potential
Antifolate Activity :The compound is a key precursor in the synthesis of analogs with antifolate activity, showing potential in inhibiting enzymes such as dihydrofolate reductase. This inhibition is crucial in the treatment of opportunistic infections in immune-compromised patients, indicating the compound's significance in medicinal chemistry (Rosowsky, Mota, & Queener, 1995).
Synthesis of Heterocyclic Derivatives :The compound is utilized in synthesizing heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives. This synthesis involves aza-Wittig/base-catalyzed cyclization, indicating the compound's versatility and utility in creating complex molecular structures with potential biological activities (Chen & Liu, 2019).
HIV Reverse Transcriptase and Integrase Activity :Modifications of the compound, specifically N-3 hydroxylation, have shown to enhance anti-HIV Integrase (IN) activity while retaining anti-HIV Reverse Transcriptase (RT) activity. This dual activity is significant in the context of HIV treatment and drug design (Tang et al., 2015).
Antimicrobial and Antifungal Activities :Derivatives of the compound, when synthesized and tested, showed promising antimicrobial and antifungal activities. This highlights its potential as a precursor in developing new therapeutic agents (Faty, Rashed, & Youssef, 2015).
Safety And Hazards
properties
IUPAC Name |
6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13-11-9-17(8-10-4-2-1-3-5-10)7-6-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFWHSOMLHCMRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)NC2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326252 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
135481-57-1 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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